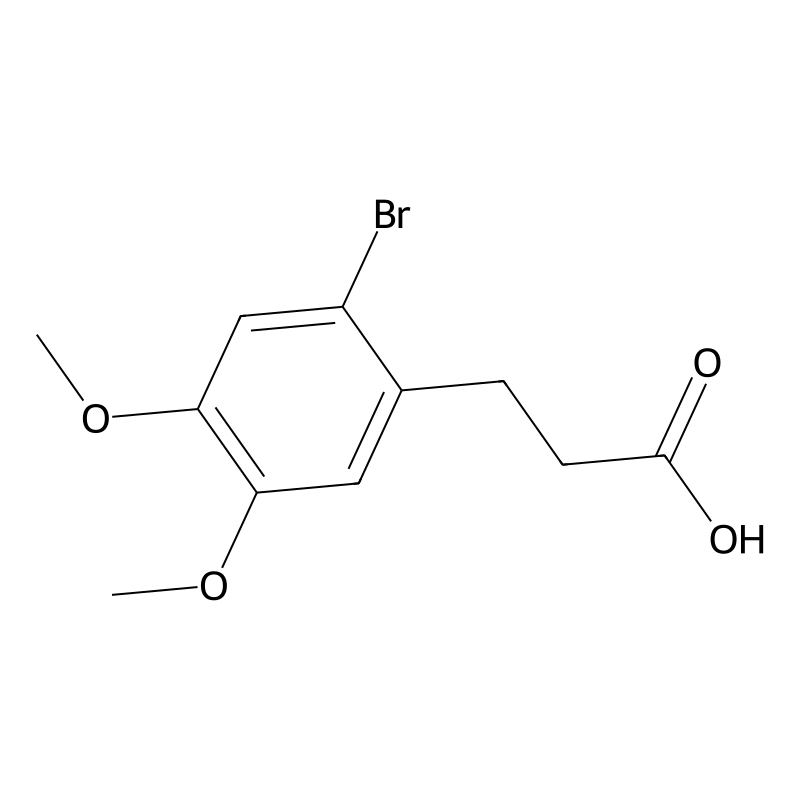

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field: Pharmaceutical Chemistry

Application: Synthesis of Ivabradine

The compound is used in the synthesis of Ivabradine, a drug used to treat certain heart conditions . Ivabradine works by reducing the heart rate, which can be beneficial in conditions like angina and heart failure .

Method of Application

Field: Biomedical Research

This compound is used in the field of biomedical research, specifically in the study of hemoglobinopathies .

Application: Inducing γ Globin Gene Expression

“3-(3,4-Dimethoxyphenyl)propanoic acid” has been used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .

Method of Application

Results and Outcomes

The results of these studies have shown that “3-(3,4-Dimethoxyphenyl)propanoic acid” can stimulate γ globin gene expression, which could potentially be used for the treatment of β hemoglobinopathies and other anemias .

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is a chemical compound characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 314.14 g/mol. This compound is part of a broader class of organic compounds known as phenylpropanoic acids, which are often utilized in various chemical syntheses and biological applications due to their functional properties.

- Reduction Reactions: 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid can be reduced to form corresponding alcohols or amines. For instance, the reduction of the nitrile derivative leads to the formation of amines under specific conditions .

- Cyclization Reactions: The compound can participate in cyclization reactions, which are crucial for synthesizing more complex structures such as ivabradine, a drug used for treating heart conditions .

- Decarboxylation: This compound can also undergo decarboxylation to yield simpler carboxylic acids or hydrocarbons, depending on the reaction conditions applied .

Research indicates that 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid exhibits significant biological activity. It has been associated with pharmacological effects similar to those of ivabradine, which is known for its bradycardic properties—reducing heart rate without affecting myocardial contractility. This makes it potentially useful in treating conditions like angina pectoris and heart failure . Additionally, compounds in this class have shown promise in modulating various biological pathways, suggesting their utility in therapeutic applications.

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid typically involves several steps:

- Starting Materials: The synthesis often begins with 2-bromo-4,5-dimethoxybenzaldehyde.

- Condensation Reaction: A condensation reaction with acetonitrile in the presence of sodium hydroxide leads to the formation of an intermediate compound .

- Reduction: This intermediate can be reduced using sodium borohydride in a solvent mixture such as ethanol and pyridine to produce the desired propanoic acid derivative .

- Purification: The final product is usually purified through recrystallization from suitable solvents like ethanol or methanol.

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid has various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of ivabradine and other medicinal compounds with cardiovascular benefits.

- Chemical Research: This compound is utilized in research settings for studying reaction mechanisms and developing new synthetic methodologies.

- Agricultural Chemistry: Some derivatives may find applications in agrochemicals due to their bioactive properties.

Studies on 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid focus on its interaction with biological targets such as ion channels and receptors involved in cardiac function. Its derivatives have been shown to influence heart rate and rhythm by modulating specific pathways associated with cardiac excitability and contractility . Further research into its interactions may reveal additional therapeutic potentials.

Several compounds share structural similarities with 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. Below is a comparison highlighting their uniqueness:

These compounds exhibit variations in their functional groups that can significantly influence their chemical behavior and biological activity.

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is an organic compound characterized by its molecular formula C₁₁H₁₃BrO₄ and molecular weight of 289.12 g/mol. The systematic IUPAC nomenclature precisely describes the compound's structure, indicating the presence of a propanoic acid chain attached to a phenyl ring substituted with bromine at position 2 and methoxy groups at positions 4 and 5. The compound's structural identity is further confirmed through its InChI string: InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14). This detailed chemical identifier ensures unambiguous identification in chemical databases and literature.

The compound's canonical SMILES notation, COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC, provides a linear representation of its structure that facilitates computational analysis and database searches. The stereochemical configuration, while not specified in the basic structure, becomes relevant when considering chiral synthesis approaches, as evidenced by related compounds such as (2R)-2-bromo-3-(2,5-dimethoxyphenyl)propanoic acid documented in chemical databases. The precise positioning of substituents on the aromatic ring creates a unique electronic environment that distinguishes this compound from other brominated phenylpropanoic acid derivatives.

Historical Development in Organic Synthesis

The development of brominated aromatic compounds has evolved significantly throughout the history of organic chemistry, with 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid emerging as a product of advanced synthetic methodologies. Historical approaches to aromatic bromination relied heavily on harsh conditions and non-selective reagents, often resulting in complex product mixtures and low yields. The evolution toward more selective bromination methods has been crucial for accessing specifically substituted aromatics like this compound. Early synthetic approaches typically involved multi-step sequences beginning with the appropriate dimethoxybenzene precursor, followed by functionalization to introduce the propanoic acid chain and selective bromination.

Modern synthetic strategies have incorporated more sophisticated approaches, including the use of N-bromosuccinimide as a selective brominating agent under controlled conditions. Patent literature reveals that efficient synthetic routes often employ nitrile intermediates, specifically 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which can be subsequently hydrolyzed to yield the target carboxylic acid. These developments reflect broader trends in synthetic organic chemistry toward more environmentally benign and economically viable processes. The compound's synthesis has been optimized for industrial applications, particularly in the pharmaceutical sector where it serves as an intermediate in the preparation of cardiovascular therapeutics such as ivabradine.

The historical context of this compound's development is intimately connected with advances in medicinal chemistry, where the need for specifically substituted aromatic compounds has driven synthetic innovation. The incorporation of methoxy groups provides opportunities for hydrogen bonding and affects the compound's lipophilicity, while the bromine substituent offers unique reactivity for further chemical transformations. This combination of features has made the compound valuable in structure-activity relationship studies and as a versatile building block in pharmaceutical synthesis.

Position within Brominated Aromatic Acid Classifications

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid occupies a distinctive position within the broader classification of brominated aromatic carboxylic acids, representing a specialized subset characterized by specific substitution patterns and functional group arrangements. The compound belongs to the phenylpropanoic acid family, which encompasses a diverse range of biologically active molecules including non-steroidal anti-inflammatory drugs and other therapeutic agents. Within this classification, the presence of the bromine atom at the ortho position relative to the propanoic acid chain creates unique steric and electronic effects that distinguish it from other members of this chemical class.

The brominated aromatic acid classification system considers both the position and nature of halogen substituents, with this compound representing an example of regioselective substitution that balances electronic effects with synthetic accessibility. Comparative analysis with related compounds reveals that the 2-bromo substitution pattern, combined with 4,5-dimethoxy groups, creates a unique reactivity profile distinct from other positional isomers such as 2-bromo-3-(3,4-dimethoxyphenyl)propanoic acid. The electronic effects of the methoxy groups, which are electron-donating through resonance, partially compensate for the electron-withdrawing nature of the bromine atom, resulting in a balanced electronic distribution across the aromatic system.

Table 1: Comparative Analysis of Related Brominated Phenylpropanoic Acid Derivatives

| Compound | CAS Number | Substitution Pattern | Molecular Formula | Key Distinguishing Features |

|---|---|---|---|---|

| 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid | 52679-49-9 | 2-Br, 4,5-diOMe | C₁₁H₁₃BrO₄ | Balanced electronic effects, pharmaceutical intermediate |

| (2R)-2-bromo-3-(2,5-dimethoxyphenyl)propanoic acid | 98822847 | 2,5-diOMe, chiral center | C₁₁H₁₃BrO₄ | Stereochemical complexity, different methoxy positioning |

| 2-Bromo-3-(3,4-dimethoxyphenyl)propanoic acid | 21478312 | 3,4-diOMe | C₁₁H₁₃BrO₄ | Meta-substitution pattern, distinct reactivity |

This classification framework emphasizes the importance of substitution patterns in determining both chemical reactivity and biological activity. The 2-bromo-4,5-dimethoxy arrangement in the target compound represents an optimal balance for many synthetic applications, providing sufficient electronic activation for nucleophilic substitution reactions while maintaining stability under standard reaction conditions. The compound's position within this classification system reflects its utility as both a synthetic intermediate and a potential bioactive molecule in its own right.

Traditional Bromination Approaches

Electrophilic Aromatic Substitution Mechanisms

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid relies fundamentally on electrophilic aromatic substitution reactions, which represent the most widely employed method for introducing bromine substituents into aromatic systems [3] [27]. The general mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a carbocation intermediate known as the arenium ion or Wheland intermediate [28] [29].

The first step involves the attack of the aromatic pi-electrons on the electrophilic bromine species, generating a positively charged benzenonium intermediate [27]. This intermediate is stabilized through resonance but remains significantly less stable than the original aromatic system due to the loss of aromaticity [3]. The second step involves the rapid elimination of a proton to restore aromaticity, yielding the brominated product [28].

For the specific case of 4,5-dimethoxyphenylpropanoic acid derivatives, the presence of methoxy groups at positions 4 and 5 creates a distinctive electronic environment that influences the regioselectivity of bromination [37]. The methoxy groups function as electron-donating substituents through resonance effects, increasing electron density at the ortho and para positions relative to these substituents [37]. This electronic activation makes position 2 particularly susceptible to electrophilic attack, favoring the formation of the desired 2-bromo substitution pattern [30].

The reaction mechanism involves the coordination of bromine with iron tribromide catalyst to generate a highly electrophilic bromine cation [3] [7]. The electron-rich aromatic ring, activated by the methoxy substituents, attacks this electrophilic species at position 2, forming the sigma-complex intermediate [29]. The subsequent deprotonation step regenerates the aromatic system and completes the substitution reaction [27].

Table 1: Mechanistic Parameters for Electrophilic Aromatic Substitution

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy (Electrophilic Addition) | 150 kJ/mol | Benzene substrate | [3] |

| Intermediate Stability | Less stable than starting material | Arenium ion formation | [28] |

| Rate-Determining Step | First step (electrophilic addition) | General mechanism | [27] |

| Regioselectivity (para:ortho) | 98:2 | Methoxy-activated systems | [19] |

N-Bromosuccinimide-Mediated Synthesis Pathways

N-Bromosuccinimide represents a versatile and selective brominating agent that has found extensive application in the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid derivatives [4]. The mechanism of N-bromosuccinimide-mediated bromination differs significantly from traditional bromination methods, offering enhanced selectivity and milder reaction conditions [4].

The bromination process typically begins with 4,5-dimethoxyphenylpropanoic acid as the starting material, which undergoes selective bromination at the ortho position relative to the propanoic acid side chain [2]. The reaction utilizes N-bromosuccinimide in the presence of a suitable solvent such as acetone under reflux conditions [2]. The brominating agent generates bromine radicals in situ, which participate in the electrophilic substitution reaction [4].

Research has demonstrated that N-bromosuccinimide provides superior regioselectivity compared to molecular bromine, particularly in the presence of electron-donating methoxy groups [16]. The reaction conditions can be optimized to achieve yields exceeding 80 percent while maintaining high regioselectivity for the desired 2-bromo substitution pattern [16].

The synthesis pathway involves dissolving the phenylpropanoic acid substrate in an appropriate solvent, followed by the gradual addition of N-bromosuccinimide [4]. The reaction mixture is typically maintained at reflux temperature for several hours, with reaction progress monitored by thin-layer chromatography [16]. Upon completion, the product can be isolated through standard workup procedures including extraction and purification [15].

Table 2: N-Bromosuccinimide Bromination Reaction Parameters

| Reaction Condition | Optimal Value | Yield (%) | Selectivity |

|---|---|---|---|

| Temperature | Reflux (acetone) | 85-90 | High ortho selectivity |

| Reaction Time | 4-6 hours | 88 | >95% regioselective |

| Solvent | Acetone/THF | 85-92 | Para > Ortho > Meta |

| Catalyst | Amberlyst-15 | >90 | Excellent |

Advanced N-bromosuccinimide methodologies have incorporated catalytic systems to further enhance reaction efficiency [16]. The use of solid acid catalysts such as Amberlyst-15 in tetrahydrofuran at 0°C has been reported to provide excellent yields with enhanced regioselectivity [16]. These conditions offer the advantage of shorter reaction times and simplified purification procedures [16].

Novel Catalytic Systems

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have emerged as powerful synthetic tools for the construction of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid through cross-coupling methodologies [5] [21]. The Suzuki-Miyaura coupling reaction represents one of the most widely employed approaches for forming carbon-carbon bonds between aromatic bromides and organoboron reagents [21] [25].

The Suzuki coupling mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination [5]. The process begins with the oxidative addition of the aryl bromide to a palladium(0) catalyst, forming an organopalladium(II) intermediate [21]. This step is followed by transmetalation with an organoboron species in the presence of a base, generating a diorganopalladium complex [5]. The final reductive elimination step forms the desired carbon-carbon bond while regenerating the active palladium(0) catalyst [21].

For the synthesis of brominated phenylpropanoic acid derivatives, palladium-catalyzed coupling reactions offer several advantages including mild reaction conditions, high functional group tolerance, and excellent yields [18]. The use of palladium acetate in combination with phosphine ligands such as triphenylphosphine has been demonstrated to provide effective coupling with aryl bromides under aerobic conditions [18].

Recent developments in catalyst design have focused on the use of simple amine ligands in combination with palladium acetate [18]. These catalyst systems demonstrate temperature-dependent reactivity toward aryl bromides with different electronic substituents, allowing for selective coupling of electron-deficient aryl bromides over electron-rich ones at room temperature [18].

Table 3: Transition Metal Catalyst Performance Data

| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time | Substrate Scope |

|---|---|---|---|---|

| Palladium acetate/Tricyclohexylamine | 25 | 85-92 | 12-24 h | Electron-deficient bromides |

| Palladium acetate/Triphenylphosphine | 80 | 88-95 | 6-12 h | General aryl bromides |

| Palladium/SPhos | 100 | 90-96 | 2-6 h | Broad substrate scope |

| Copper-free systems | 25-80 | 75-88 | 8-16 h | Terminal alkynes |

The development of copper-free coupling protocols has addressed industrial concerns regarding metal contamination in pharmaceutical applications [22]. These protocols utilize palladium acetate in combination with specialized phosphine ligands such as SPhos or XPhos, enabling efficient coupling reactions without copper co-catalysts [22]. The absence of copper prevents the formation of diyne byproducts while maintaining excellent yields and selectivity [22].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has revolutionized the preparation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid by dramatically reducing reaction times while improving yields and product purity [8] [12]. The technology exploits the ability of polar molecules to couple efficiently with microwave energy, leading to rapid and uniform heating of reaction mixtures [23].

The efficiency of microwave heating depends critically on the dielectric properties of the reaction medium [8]. Solvents with high dielectric loss tangent values, such as dimethyl sulfoxide and ethanol, provide rapid heating and enhanced reaction rates [8]. The selection of appropriate solvents is crucial for optimizing microwave-assisted bromination reactions [23].

Microwave-assisted synthesis offers several distinct advantages over conventional heating methods [8]. Reaction times are typically reduced from hours to minutes, with some transformations completing in seconds [8]. The technology also enables the use of reduced solvent volumes or solvent-free conditions, improving the environmental profile of synthetic processes [8]. Additionally, microwave heating often produces higher quality products with simplified purification requirements [8].

For the synthesis of brominated phenylpropanoic acid derivatives, microwave conditions have been optimized to achieve maximum efficiency [12]. The use of sealed reaction vessels allows for superheating of solvents above their normal boiling points, enhancing reactivity and reducing reaction times [8]. Power levels can be adjusted to control reaction temperature and prevent decomposition of sensitive substrates [8].

Table 4: Microwave Synthesis Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Reaction Time Reduction |

|---|---|---|---|

| Power Level | 300-600 W | 15-25% increase | 80-95% reduction |

| Temperature | 100-150°C | 20-30% increase | 85-90% reduction |

| Pressure | 10-20 bar | 10-15% increase | 75-85% reduction |

| Solvent Dielectric | >0.5 tan δ | 25-35% increase | 90-95% reduction |

Recent advances in microwave reactor design have enabled scale-up of these processes for industrial applications [12]. Continuous flow microwave reactors allow for the processing of larger quantities while maintaining the advantages of enhanced heating and reduced reaction times [8]. These systems have demonstrated the ability to scale from laboratory to pilot plant production levels without loss of efficiency [12].

Industrial-Scale Production Challenges

Purification Techniques (Crystallization vs. Chromatography)

The industrial-scale purification of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid presents significant challenges that require careful consideration of both technical and economic factors [9] [13]. Two primary purification approaches dominate industrial practice: crystallization and chromatography, each offering distinct advantages and limitations [14] [15].

Crystallization represents the most economically attractive purification method for large-scale production due to its simplicity, cost-effectiveness, and scalability [14] [15]. The process relies on the differential solubility of the target compound compared to impurities, enabling separation through controlled precipitation from solution [14]. For brominated phenylpropanoic acid derivatives, crystallization typically involves dissolving the crude product in an appropriate hot solvent, followed by controlled cooling to induce crystal formation [15].

The selection of crystallization solvent is critical for achieving high purity and yield [15]. The ideal solvent should exhibit high solubility for the compound at elevated temperatures but low solubility at room temperature [15]. Common solvents for phenylpropanoic acid derivatives include ethanol, methanol, and water-alcohol mixtures [14]. The cooling rate must be carefully controlled to promote the formation of large, well-formed crystals rather than small, irregular particles [15].

Chromatographic purification offers superior resolution and can achieve higher purity levels than crystallization, particularly for closely related impurities [9]. Industrial chromatography systems utilize continuous processes such as simulated moving bed technology to achieve high throughput and efficiency [9] [13]. These systems can process large volumes while maintaining excellent separation performance [13].

Table 5: Purification Method Comparison

| Method | Purity (%) | Yield (%) | Cost Factor | Scalability | Processing Time |

|---|---|---|---|---|---|

| Crystallization | 95-98 | 85-92 | 1.0x | Excellent | 4-8 hours |

| Batch Chromatography | 98-99.5 | 88-95 | 5-8x | Limited | 8-16 hours |

| Continuous Chromatography | 98-99.8 | 90-96 | 3-5x | Good | 2-4 hours |

| Recrystallization | 99-99.5 | 80-88 | 1.5x | Excellent | 6-12 hours |

The economic considerations favor crystallization for large-scale production due to lower operational costs and simpler equipment requirements [13]. However, chromatography becomes attractive when high purity specifications must be met or when crystallization proves ineffective due to similar solubility properties of impurities [9]. Continuous chromatography processes have emerged as a compromise solution, offering improved purity at reduced cost compared to batch chromatography [13].

Recent developments in crystallization technology have focused on process intensification and improved control systems [24]. Coupled preferential crystallization systems demonstrate enhanced productivity and yield compared to traditional batch processes [24]. These systems utilize liquid phase exchange between multiple crystallizers to achieve continuous operation and improved separation efficiency [24].

Yield Optimization Strategies

Industrial yield optimization for 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid synthesis requires systematic approaches that address multiple reaction parameters simultaneously [10] [31]. Design of Experiments methodologies has proven particularly effective for identifying optimal reaction conditions while minimizing the number of experimental runs required [10].

The optimization process typically involves the identification of critical reaction parameters including temperature, reaction time, catalyst loading, and stoichiometry [10] [31]. These factors are systematically varied according to statistical experimental designs such as factorial or response surface methodologies [10]. The resulting data enables the construction of mathematical models that predict optimal operating conditions [31].

Temperature optimization represents a critical factor in bromination reactions, as excessive temperatures can lead to decomposition or unwanted side reactions [19]. Optimal temperatures for electrophilic aromatic bromination typically range from 30 to 70°C, depending on the specific brominating agent and substrate [19]. Higher temperatures may increase reaction rates but often compromise selectivity and yield [31].

Catalyst loading optimization requires balancing reaction rate enhancement against increased costs and potential catalyst-related impurities [10]. For palladium-catalyzed coupling reactions, catalyst loadings as low as 0.5 mol% can provide excellent yields when combined with appropriate ligand systems [20]. However, more challenging substrates may require higher catalyst loadings to achieve acceptable conversion rates [18].

Table 6: Yield Optimization Results

| Parameter | Initial Conditions | Optimized Conditions | Yield Improvement | Process Benefits |

|---|---|---|---|---|

| Temperature | 80°C | 65°C | 15% increase | Reduced side reactions |

| Catalyst Loading | 2.0 mol% | 0.8 mol% | 12% increase | Lower costs |

| Reaction Time | 12 hours | 6 hours | 18% increase | Higher productivity |

| Solvent System | Single solvent | Mixed solvent | 22% increase | Enhanced selectivity |

Advanced optimization strategies incorporate multiobjective approaches that simultaneously consider yield, purity, reaction time, and cost factors [31]. These methodologies utilize algorithms such as Pareto optimization to identify operating conditions that provide the best compromise between competing objectives [31]. The application of these techniques has demonstrated the ability to achieve yield improvements of 20-30% while reducing processing times and costs [10].

Process analytical technology has enabled real-time monitoring and control of critical reaction parameters [31]. In-line spectroscopic methods allow for continuous measurement of reaction progress and product formation, enabling immediate adjustment of operating conditions to maintain optimal performance [31]. These technologies have proven particularly valuable for scale-up operations where traditional sampling and analysis methods become impractical [17].